The compound is synthesized from 7-ethyl-10-hydroxycamptothecin, which is a natural product derived from the Camptotheca acuminata tree. rac-Desmethyl Irinotecan Hydrochloride falls under the classification of topoisomerase inhibitors, specifically targeting topoisomerase I, which plays a crucial role in DNA replication and transcription .
The synthesis of rac-Desmethyl Irinotecan Hydrochloride involves several key steps:
The molecular structure of rac-Desmethyl Irinotecan Hydrochloride can be represented as follows:
The structural representation highlights the presence of a chlorine atom, which contributes to its pharmacological properties.
The primary chemical reactions involving rac-Desmethyl Irinotecan Hydrochloride include:
rac-Desmethyl Irinotecan Hydrochloride exerts its antitumor effects by inhibiting topoisomerase I. This enzyme facilitates DNA unwinding during replication; by stabilizing the enzyme-DNA complex, rac-Desmethyl Irinotecan prevents DNA re-ligation, leading to DNA strand breaks and ultimately inducing apoptosis in cancer cells.
Key points regarding its mechanism include:
The physical properties of rac-Desmethyl Irinotecan Hydrochloride include:
Chemical properties include:
rac-Desmethyl Irinotecan Hydrochloride has significant applications in oncology due to its potent antitumor activity. It is primarily used in clinical settings for:
rac-Desmethyl Irinotecan Hydrochloride (Chemical Name: 11-Ethyl-4-hydroxy-4-methyl-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-9-yl-(1,4'-bipiperidine)-1'-carboxylate Hydrochloride) is a stereochemically distinct analogue of irinotecan. The prefix "rac-" denotes its racemic nature, indicating an equimolar mixture of R and S enantiomers at the chiral center. This differs from the parent drug irinotecan, which is typically administered as a single enantiomer [(S)-camptothecin derivative] [3] [7].
Its molecular formula is C₃₂H₃₆N₄O₆·HCl, with a molecular weight of 609.11 g/mol [1] [7]. The compound is identified by several registry and catalog numbers, as summarized in Table 1.
Table 1: Chemical Identifiers for rac-Desmethyl Irinotecan Hydrochloride
Identifier Type | Value |
---|---|
CAS Registry Number | Not Assigned (NA) |
Catalog Number (LGC) | TRC-D291805 |
Catalog Number (PharmAffiliates) | PA 09 16580 |
IUPAC Name | 11-Ethyl-4-hydroxy-4-methyl-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl 1,4'-bipiperidine-1'-carboxylate hydrochloride |
SMILES | Cl.CCc1c2CN3C(=O)C4=C(C=C3c2nc5ccc(OC(=O)N6CCC(CC6)N7CCCCC7)cc15)C(C)(O)C(=O)OC4 [1] [7] |
InChIKey | InChI=1S/C32H36N4O6.ClH/c1-3-21-22-15-20(42-31(39)35-13-9-19(10-14-35)34-11-5-4-6-12-34)7-8-26(22)33-28-23(21)17-36-27(28)16-25-24(29(36)37)18-41-30(38)32(25,2)40;/h7-8,15-16,19,40H,3-6,9-14,17-18H2,1-2H3;1H` |
Irinotecan Hydrochloride (C₃₃H₃₈N₄O₆·HCl; MW 586.68) serves as the parent compound. Structurally, rac-desmethyl irinotecan lacks a methyl group (–CH₃) on the bipiperidine moiety or the camptothecin core compared to irinotecan. This demethylation alters its steric and electronic properties, impacting binding affinity to biological targets like topoisomerase I [3] [5].
Key structural features include:
Table 2: Structural Comparison with Irinotecan
Property | rac-Desmethyl Irinotecan HCl | Irinotecan HCl |
---|---|---|
Molecular Formula | C₃₂H₃₆N₄O₆·HCl | C₃₃H₃₈N₄O₆·HCl |
Molecular Weight | 609.11 g/mol | 586.68 g/mol |
Key Functional Group | Demethylated bipiperidine/camptothecin | Methylated bipiperidine |
Stereochemistry | Racemic mixture | Single (S)-enantiomer |
Core Structure Retention | Pyranoindolizinoquinoline | Pyranoindolizinoquinoline |
Metabolic Pathway Involvement
rac-Desmethyl irinotecan arises primarily via hepatic cytochrome P450 (CYP3A4)-mediated demethylation of irinotecan. This pathway competes with carboxylesterase-mediated activation to SN-38, the active topoisomerase I inhibitor. As a metabolite, it exhibits reduced cytotoxicity compared to SN-38 but contributes to the overall pharmacokinetic profile of irinotecan therapies [3] [4].
Significance as a Process-Related Impurity
In pharmaceutical quality control, rac-desmethyl irinotecan is monitored as a degradation product or synthesis intermediate in irinotecan drug substances and products. Regulatory guidelines (e.g., USP, ICH Q3B) mandate strict limits (typically ≤0.15%) for such impurities due to potential impacts on drug efficacy and safety [3] [6]. It is classified under "Irinotecan Related Compound C" in pharmacopeial standards [3].
Analytical Detection
Recent studies utilize RP-HPLC (e.g., C18 columns, acetonitrile/potassium dihydrogen phosphate mobile phase) for quantifying this impurity. Detection at 222 nm achieves a limit of quantification (LOQ) of 2.0 ng/ml, ensuring precise monitoring during manufacturing and stability testing [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9